methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate
Description
Methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate is a complex heterocyclic compound featuring a diketopyrrolopyrrole (DPP) core fused with inden-dione, thiophene, and pyridinyl substituents.
Properties
IUPAC Name |
methyl 3-[3-(1-hydroxy-3-oxoinden-2-yl)-4,6-dioxo-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O6S/c1-35-26(34)23-15(9-11-36-23)29-24(32)16-17(25(29)33)20(28-19(16)14-8-4-5-10-27-14)18-21(30)12-6-2-3-7-13(12)22(18)31/h2-11,16-17,19,30H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPKZULFQPWHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C(=O)C3C(C2=O)C(=NC3C4=CC=CC=N4)C5=C(C6=CC=CC=C6C5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate is a complex organic compound with potential biological activities that have garnered attention in recent research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 499.49 g/mol. It features multiple functional groups that contribute to its biological activity, including dioxo groups and a thiophene moiety.
Biological Activity Overview
The biological activity of this compound has been investigated primarily concerning its anticancer properties. The following sections detail the findings from various studies.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several human cancer cell lines:
- Cell Lines Tested : The compound has shown significant cytotoxicity against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines.
- IC50 Values : Preliminary data indicate that the compound exhibits IC50 values below 100 μM for these cell lines, suggesting potent anticancer activity. For instance, certain derivatives have demonstrated IC50 values as low as 36 μM in HCT-116 cells .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies have shown that treatment with the compound leads to an increase in apoptotic cells in a dose-dependent manner. This was evidenced by morphological changes typical of apoptosis and increased caspase activity in treated cells .
- Cell Cycle Arrest : The compound may also induce cell cycle arrest, contributing to its antiproliferative effects. Flow cytometry analyses have indicated alterations in cell cycle distribution following treatment .
Study on Indole Derivatives
A study focusing on indole derivatives similar to the target compound revealed that these compounds exhibited significant antiproliferative effects against various cancer cell lines. The presence of specific functional groups was correlated with enhanced activity against tumor cells .
In Silico Studies
Computer-aided docking studies have been employed to predict the binding affinity of the compound to various biological targets, including Aurora B kinase. This protein plays a crucial role in cell division and is a promising target for cancer therapy . The docking results suggest that the compound could effectively inhibit this kinase, further supporting its potential as an anticancer agent.
Summary of Findings
| Activity | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HCT-116 | 36 | Apoptosis induction |
| Cytotoxicity | HeLa | 34 | Cell cycle arrest |
| Cytotoxicity | MCF-7 | <100 | Increased caspase activity |
Scientific Research Applications
Basic Information
- Molecular Formula : C26H17N3O6S
- Molecular Weight : 499.49 g/mol
- CAS Number : 321392-09-0
Physical Properties
- Boiling Point : Approximately 798.6 °C (predicted)
- Density : 1.530 g/cm³ (predicted)
- pKa : 4.25 (predicted)
These properties indicate that the compound is stable under various conditions, making it suitable for laboratory research and potential industrial applications.
Medicinal Chemistry
Methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate has shown promise in various medicinal applications:
- Anti-inflammatory Agents : Recent studies indicate that derivatives of this compound may exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory processes .
- Anticancer Activity : Research suggests that compounds with similar structures have potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
Material Sciences
The compound's unique structural features make it suitable for applications in material sciences:
- Organic Electronics : Its electronic properties may be exploited in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
- Sensors : The thiophene moiety can enhance the sensitivity of sensors for detecting environmental pollutants or biological markers.
Case Study 1: Anti-inflammatory Properties
A study published in Pharmaceuticals explored the synthesis and biological evaluation of related pyrrole derivatives as anti-inflammatory agents. The study utilized molecular docking techniques to predict interactions with COX and LOX enzymes, demonstrating significant inhibitory activity .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of compounds related to this compound. Results indicated that these compounds could effectively induce cell death in various cancer cell lines through apoptosis pathways.
Comparison with Similar Compounds
Structural Features
The compound shares a DPP core with derivatives reported in (A-TB, A-ID, A-IDM), which also incorporate thiophene and inden-dione units. Key structural differences include:
- Pyridinyl vs. Thiophenyl Substituents: The target compound’s pyridinyl group (electron-withdrawing, basic) contrasts with A-TB’s thiophenyl and A-IDM’s malononitrile groups. This difference influences electronic properties and solubility .
- Hexahydropyrrolo[3,4-c]pyrrole Core : Unlike the partially saturated core in ’s pyrrolidine derivatives, the target compound’s fully saturated system may enhance rigidity and thermal stability .
Table 1: Structural Comparison
Physicochemical Properties
- Spectroscopic Data :
Table 2: Thermal and Spectral Data
Electronic and Functional Properties
- Solubility: The methyl ester group may improve solubility in polar aprotic solvents (e.g., DMF, THF) relative to ’s nitro/cyano derivatives, which require strong solvents .
Q & A
(Basic) How can researchers design an efficient synthetic route for this compound?
Methodological Answer:
-
Step 1: Retrosynthetic Analysis
Break down the molecule into key fragments: -
Step 2: Protecting Group Strategy
Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines during cyclization steps. -
Step 3: Catalytic Coupling
Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the pyridinyl group, as demonstrated in for similar heterocyclic systems .
(Basic) What spectroscopic and crystallographic techniques confirm the compound’s structure?
Methodological Answer:
-
Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR : Assign peaks for the indenylidene (δ ~6.5–7.5 ppm for aromatic protons) and pyrrolidine protons (δ ~3.0–4.5 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused pyrrolo-pyrrole core.
-
Mass Spectrometry (HRMS):
Validate molecular weight with electrospray ionization (ESI) or MALDI-TOF. -
X-ray Crystallography :
For unambiguous confirmation, grow single crystals via slow evaporation (e.g., using dichloromethane/hexane). Analyze bond lengths and angles, as in for related thiazolo-pyrrolo-pyrrole structures .
(Advanced) How can computational quantum chemistry optimize reaction pathways?
Methodological Answer:
-
Quantum Chemical Calculations :
Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and intermediates in the cyclization steps. Compare energy barriers for competing pathways (e.g., keto-enol tautomerization in the indenylidene group) . -
Reaction Path Search :
Apply the artificial force-induced reaction (AFIR) method to identify low-energy pathways for forming the hexahydropyrrolo-pyrrole core, as described in ’s ICReDD framework . -
Solvent Effects :
Simulate solvent interactions (e.g., DMF vs. THF) using the polarizable continuum model (PCM) to predict yield improvements.
(Advanced) What statistical experimental design methods improve reaction yield and purity?
Methodological Answer:
-
Design of Experiments (DOE) :
Apply a central composite design (CCD) to optimize variables: -
Data Analysis :
Use ANOVA to identify significant factors. For example, highlights how DOE reduced optimization time for TiO₂ photoactivity studies by 40% .
(Advanced) How to resolve contradictions in reaction yields under varying catalytic conditions?
Methodological Answer:
-
Multivariate Analysis :
Compare computational predictions (e.g., DFT-calculated activation energies) with experimental yields. For instance, if Pd(OAc)₂ underperforms vs. PdCl₂, analyze ligand-metal coordination using molecular docking simulations . -
In Situ Monitoring :
Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enolate intermediates in the 1,3-dioxo step). -
Cross-Validation :
Replicate experiments in high-boiling solvents (e.g., DMSO) to test reproducibility, as in ’s single-crystal X-ray validation protocols .
(Advanced) What reactor engineering strategies enhance scalability?
Methodological Answer:
-
Membrane Reactors :
Implement continuous-flow membrane reactors ( , CRDC subclass RDF2050104) to separate byproducts in real-time, improving purity . -
Process Simulation :
Use COMSOL Multiphysics () to model heat transfer in exothermic cyclization steps, preventing thermal degradation . -
Scale-Up Criteria :
Maintain geometric similarity (e.g., agitation speed, Reynolds number) between lab-scale and pilot reactors, referencing ’s reactor design principles (CRDC RDF2050112) .
(Advanced) How to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
-
Molecular Dynamics (MD) Simulations :
Simulate binding interactions with biological targets (e.g., kinase enzymes) using GROMACS. Focus on the pyridinyl group’s role in hydrogen bonding. -
Comparative Crystallography :
Compare X-ray structures of analogs (e.g., ’s thiazolo-pyrrolo-pyrrole) to identify conformational flexibility in the indenylidene moiety . -
Electrostatic Potential Mapping :
Calculate charge distribution (Mulliken charges) to predict reactivity at the thiophenecarboxylate ester site.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
